4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde
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Overview
Description
4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde is a chemical compound that features a pyrimidine ring substituted with a trifluoromethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with appropriate pyrimidine derivatives under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like chloroform at room temperature . The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid.
Reduction: 4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it can modulate the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenylboronic acid: Used in Suzuki-coupling reactions to prepare various derivatives.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine: Utilized in the synthesis of functionalized pyridines.
Uniqueness
4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C12H7F3N2O |
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Molecular Weight |
252.19 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)10-4-2-1-3-9(10)11-8(6-18)5-16-7-17-11/h1-7H |
InChI Key |
VQXCSLQQCVNRNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NC=C2C=O)C(F)(F)F |
Origin of Product |
United States |
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